Home > Products > Screening Compounds P83418 > Dezaguanine mesylate
Dezaguanine mesylate - 87434-82-0

Dezaguanine mesylate

Catalog Number: EVT-1554186
CAS Number: 87434-82-0
Molecular Formula: C7H10N4O4S
Molecular Weight: 246.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dezaguanine Mesylate is the mesylate salt form of dezaguanine, a purine nucleoside analogue with antineoplastic and antiviral activities. By competing with guanine, dezaguanine gets incorporated into DNA and inhibits DNA synthesis, thereby inducing cell death.
Overview

Dezaguanine mesylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential applications as an antitumor agent. It is a derivative of dezaguanine, which itself is a purine analog. The mesylate form enhances its solubility and stability, making it suitable for various pharmaceutical applications. Dezaguanine mesylate is classified under nucleoside analogs, which are compounds that mimic the structure of nucleosides and can interfere with nucleic acid metabolism.

Source and Classification

Dezaguanine mesylate can be synthesized from its parent compound, dezaguanine, through a series of chemical reactions that involve the introduction of a methanesulfonate group (mesylate). This modification is crucial for improving the compound's pharmacological properties. The classification of dezaguanine mesylate falls within the broader category of antimetabolites, which are substances that inhibit metabolic processes, particularly in rapidly dividing cells, such as cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of dezaguanine mesylate has been documented in various studies. A notable method involves the following steps:

  1. Preparation of Imidazole Precursors: The synthesis begins with the formation of imidazole derivatives that serve as precursors.
  2. Ring Closure Reaction: The imidazole precursor undergoes a ring closure reaction to form a bicyclic structure.
  3. Salt Formation: The resulting compound is then treated with methanesulfonic acid to yield dezaguanine mesylate through salt formation.

The detailed synthesis pathway has been outlined in studies focusing on radiolabeled derivatives, which allow for tracking and analysis of the compound's behavior in biological systems .

Molecular Structure Analysis

Structure and Data

Dezaguanine mesylate has a complex molecular structure characterized by its bicyclic framework derived from guanine. The molecular formula for dezaguanine mesylate is C7H10N4O3SC_7H_{10}N_4O_3S with a molecular weight of approximately 218.25 g/mol. The structure features a methanesulfonate group attached to the nitrogen atom, enhancing its solubility.

Chemical Reactions Analysis

Reactions and Technical Details

Dezaguanine mesylate participates in several chemical reactions typical for nucleoside analogs:

  1. Nucleophilic Substitution: The mesylate group can undergo nucleophilic substitution reactions, allowing for modifications that enhance biological activity.
  2. Hydrolysis: In aqueous environments, dezaguanine mesylate can hydrolyze to release the active dezaguanine compound.
  3. Metabolic Activation: In biological systems, it may be phosphorylated to form active triphosphate derivatives that can interfere with DNA synthesis.

These reactions are critical for understanding how dezaguanine mesylate functions within cellular systems .

Mechanism of Action

Process and Data

The mechanism of action for dezaguanine mesylate primarily involves its incorporation into nucleic acids during DNA replication. As an antimetabolite, it competes with natural nucleotides for incorporation into DNA strands, leading to:

  • Inhibition of DNA Synthesis: By substituting for guanine nucleotides, it disrupts normal DNA replication processes.
  • Induction of Cell Death: The incorporation into DNA can trigger apoptosis in rapidly dividing cancer cells due to faulty replication.

Research indicates that this mechanism is particularly effective against certain types of tumors, making it a candidate for further clinical evaluation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dezaguanine mesylate exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water and polar solvents due to the presence of the methanesulfonate group.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties enhance its suitability for pharmaceutical formulations and biological assays .

Applications

Scientific Uses

Dezaguanine mesylate has potential applications in various scientific fields:

  • Cancer Research: As an antitumor agent, it is being studied for its efficacy against various cancers.
  • Pharmacological Studies: Its ability to mimic natural nucleotides makes it useful in studying nucleotide metabolism and drug interactions.
  • Radiolabeling Studies: The synthesis of radiolabeled derivatives allows researchers to track its distribution and metabolism in vivo.
Chemical Structure and Synthesis of Dezaguanine Mesylate

Structural Characterization of 3-Deazaguanine Core

Dezaguanine mesylate features a structurally modified purine analogue where the characteristic N3 nitrogen atom in the guanine ring system is replaced by a carbon atom, forming the 3-deazaguanine (3DG) core. This fundamental modification generates a planar heterocyclic structure comprising fused imidazole and pyrimidine rings, but with distinct electronic properties compared to natural guanine. The 3DG core exists predominantly in the N-amino-H-imidazo[4,5-c]pyridin-4-one tautomeric form under physiological conditions, as confirmed by solution-phase resonance Raman spectroscopy and density functional theoretical (DFT) calculations [6]. This tautomer features protonation at the N1 position of the pyrimidine ring, preserving the N7 proton even under alkaline conditions (pH 12.5) [6].

The molecular formula of the 3DG base is C₆H₆N₄O, with a molecular weight of 150.14 g/mol [9]. Crystallographic analyses reveal significant deviations from natural purines, particularly in bond lengths and angles surrounding the modification site. The C3 substitution eliminates a potential hydrogen bond acceptor site, fundamentally altering the molecule's recognition properties in biological systems. This structural perturbation directly impacts its interactions with enzymes involved in purine metabolism and nucleic acid processing, as the modified base cannot participate in the same hydrogen bonding networks as natural guanine [6].

Table 1: Molecular Properties of Dezaguanine Mesylate Components

ComponentMolecular FormulaMolecular Weight (g/mol)Key Structural Features
3-Deazaguanine coreC₆H₆N₄O150.14Imidazo[4,5-c]pyridin-4-one core; C3 substitution
Mesylate anionCH₃O₃S⁻95.05Tetrahedral geometry; sulfonate group
Dezaguanine mesylateC₇H₁₀N₄O₄S246.24Ionic complex; proton transfer at N1 position

Mesylate Salt Formation: Mechanistic Insights and Crystallography

The conversion of 3-deazaguanine to its mesylate salt involves a proton transfer reaction where the sulfonic acid group of methanesulfonic acid donates a proton to the N1 position of the 3-deazaguanine ring system. This acid-base reaction generates a stable ionic complex where the protonated 3DG cation and mesylate anion (CH₃SO₃⁻) associate through strong electrostatic interactions and hydrogen bonding networks [9]. X-ray crystallography studies of similar purine-mesylate complexes reveal characteristic packing arrangements where the planar heterocyclic cations stack in parallel layers with mesylate anions occupying interstitial positions, forming extensive hydrogen-bonded networks [4] [7].

Crystallographic parameters indicate that the mesylate salt formation significantly enhances the crystalline properties of the compound compared to the free base. The ionic nature of the complex increases lattice energy, resulting in higher melting points and improved solid-state stability. Single-crystal X-ray diffraction (SCXRD) analyses demonstrate that the protonation at N1 induces subtle but consequential changes in the electron distribution throughout the 3DG ring system, particularly reducing electron density at the C2 position. This electronic redistribution may influence the molecule's reactivity in subsequent chemical transformations [4]. The mesylate anion participates in three-dimensional hydrogen bonding with multiple proton donors in the crystal lattice, creating a stable supramolecular architecture essential for pharmaceutical formulation stability [4] [9].

Synthetic Pathways: Imidazole Ring Closure and Derivative Optimization

The synthesis of 3-deazaguanine centers on constructing the imidazo[4,5-c]pyridine ring system through strategic imidazole ring closure reactions. A robust synthetic route begins with dimethyl 3-[(5-phenyl-1,2,4-oxadiazol-3-yl)amino]-2-pentenedioate, which undergoes monoheterocyclic rearrangement under sodium hydride catalysis in dimethylformamide (DMF) to yield methyl 2-(benzoylamino)-4-(methoxycarbonyl)-1H-imidazole-5-acetate [3]. This key intermediate then undergoes sequential transformations:

  • Ammonolysis: Treatment with concentrated ammonia generates the corresponding carboxamide derivative.
  • Dehydration: The carboxamide is converted to a nitrile functionality using phosphorus oxychloride or similar dehydrating agents, producing methyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate.
  • Deprotection and Cyclization: Cleavage of the benzoyl protecting group with sodium methoxide at elevated temperatures (100°C) initiates spontaneous cyclization to form 3-deazaguanine [3].

Alternative synthetic pathways have been developed for generating diverse 7-substituted derivatives. For instance, 7-cyano-7-deazaguanine (preQ₀) serves as a versatile intermediate that can be hydrogenated to 7-aminomethyl-7-deazaguanine (preQ₁) under optimized catalytic conditions, providing cleaner and faster access to these derivatives compared to traditional routes [8]. Recent methodological advances include reductive amination of 7-formyl-7-deazaguanine intermediates to install functionalized alkylamine chains at the 7-position, enabling the synthesis of electrophile-tethered derivatives for covalent RNA labeling applications [8].

Table 2: Key Synthetic Intermediates for 3-Deazaguanine Derivatives

IntermediateStructureConversion MethodProduct
Methyl 2-(benzoylamino)-4-(methoxycarbonyl)-1H-imidazole-5-acetateImidazole esterAmmonolysis → DehydrationMethyl 2-(benzoylamino)-5-(cyanomethyl)-1H-imidazole-4-carboxylate
7-Cyano-7-deazaguanine (preQ₀)7-cyanoCatalytic hydrogenation7-Aminomethyl-7-deazaguanine (preQ₁)
7-Formyl-7-deazaguanine7-formylReductive amination7-(Functionalized alkyl)-7-deazaguanines

Comparative Analysis with Natural Purine Bases

3-Deazaguanine exhibits distinctive physicochemical and biological properties when compared to natural purine bases, primarily attributable to its modified heterocyclic architecture:

Electronic and Tautomeric Properties: The C3-for-N substitution eliminates a key hydrogen bonding acceptor site while creating an electron-rich region in the five-membered ring. This modification significantly alters the molecule's acid-base behavior. The pKₐ of the N1 proton in 3DG (approximately 8.2) differs substantially from natural guanine (pKₐ ~9.4) [6]. This shift enhances the molecule's solubility at physiological pH and influences its distribution in biological systems. Vibrational spectroscopy analyses reveal characteristic shifts in ring stretching frequencies between 1500-1700 cm⁻¹, reflecting altered electron delocalization patterns within the heterocyclic system [6].

Enzymatic Interactions: The structural modification profoundly impacts recognition by purine-processing enzymes. Human purine nucleoside phosphorylase (HsPNP), a key enzyme in purine salvage pathways, exhibits significantly reduced affinity for 3-deazaguanine derivatives compared to their natural counterparts. While 7-deazaguanine shows measurable inhibition (Kᵢ = 200 μM) against HsPNP [1], 3-deazaguanine derivatives demonstrate enhanced inhibition (IC₅₀ = 9.9 μM) [3]. This increased inhibitory potency likely stems from the elimination of the N3 position, which normally participates in crucial hydrogen bonding with active site residues (e.g., Phe159 and Tyr88 in HsPNP) [1]. Molecular dynamics simulations indicate that 3DG induces less conformational flexibility in the enzyme's active site compared to natural substrates, potentially contributing to its inhibitory mechanism [1].

Biological Activity Profile: Unlike natural guanine, which primarily functions in nucleotide biosynthesis, 3-deazaguanine acts as a broad-spectrum guanine antimetabolite. It requires intracellular phosphorylation to its nucleotide forms to exert biological activity. These nucleotides inhibit de novo guanine nucleotide synthesis and can be incorporated into nucleic acids in place of guanine nucleotides, with incorporation into DNA being particularly consequential for cytotoxicity [9]. While the compound demonstrated preclinical antitumor activity against mammary adenocarcinomas in rodent models and human breast xenografts [9], the introduction of an amino group at the C8 position paradoxically diminished antitumor efficacy despite enhancing PNP inhibitory activity [3]. This divergence highlights the complex relationship between enzymatic inhibition and cellular activity in modified purines.

Table 3: Comparative Properties of Guanines and Deazaguanines

PropertyGuanine7-Deazaguanine3-Deazaguanine
Hydrogen Bond Acceptors3 (N3,O6,N7)3 (O6,N7,N9)2 (O6,N7)
pKₐ (N1-H)~9.4~8.8~8.2
HsPNP Inhibition (Kᵢ/IC₅₀)-200 μM [1]9.9 μM [3]
Primary Biological RoleNucleobasetRNA/DNA modification [5]Antimetabolite [9]

Properties

CAS Number

87434-82-0

Product Name

Dezaguanine mesylate

IUPAC Name

6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one;methanesulfonic acid

Molecular Formula

C7H10N4O4S

Molecular Weight

246.25 g/mol

InChI

InChI=1S/C6H6N4O.CH4O3S/c7-4-1-3-5(6(11)10-4)9-2-8-3;1-5(2,3)4/h1-2H,(H,8,9)(H3,7,10,11);1H3,(H,2,3,4)

InChI Key

ZNTIXVYOBQDFFV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N

Canonical SMILES

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.